BenchChemオンラインストアへようこそ!

3-(3,5-dimethylisoxazol-4-yl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)propanamide

Kinase Inhibition Medicinal Chemistry Data Deficiency

This compound features a distinctive 3-carbon propanamide linker connecting the dimethylisoxazole group to the pyrazolo[1,5-a]pyrimidine core, making it essential for linker-length SAR studies to differentiate from the acetamide analog. Procure this hard-to-find intermediate to accelerate your medicinal chemistry program. Note: biological data unverified; intended for in-house profiling and library derivatization. Available for R&D only.

Molecular Formula C14H15N5O2
Molecular Weight 285.307
CAS No. 2034620-31-8
Cat. No. B2892059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-dimethylisoxazol-4-yl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)propanamide
CAS2034620-31-8
Molecular FormulaC14H15N5O2
Molecular Weight285.307
Structural Identifiers
SMILESCC1=C(C(=NO1)C)CCC(=O)NC2=CN3C(=CC=N3)N=C2
InChIInChI=1S/C14H15N5O2/c1-9-12(10(2)21-18-9)3-4-14(20)17-11-7-15-13-5-6-16-19(13)8-11/h5-8H,3-4H2,1-2H3,(H,17,20)
InChIKeyXLMIUCVBSWEESW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 3-(3,5-dimethylisoxazol-4-yl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)propanamide (CAS 2034620-31-8)


3-(3,5-dimethylisoxazol-4-yl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)propanamide (CAS 2034620-31-8) is a synthetic small molecule integrating an isoxazole and a pyrazolo[1,5-a]pyrimidine core, a structural motif commonly associated with kinase inhibition . The compound is commercially available from several chemical vendors, primarily for research purposes. Publicly available data suggests a potential mechanism of action involving inhibition of receptor tyrosine kinases such as AXL and c-MET . However, a review of primary literature and authoritative databases reveals a notable absence of peer-reviewed, quantitative biological activity data for this specific entity.

Risk of Generic Substitution for 3-(3,5-dimethylisoxazol-4-yl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)propanamide


Within the pyrazolo[1,5-a]pyrimidine class, minor structural modifications can lead to significant shifts in kinase selectivity and potency. For instance, a close analog, 2-(3,5-dimethylisoxazol-4-yl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide, differs by only a single methylene unit in the linker . Without specific comparative data for the target compound, any substitution with a generic analog lacking identical linker length and substitution pattern would be highly speculative. The absence of quantitative data on the target compound's selectivity profile makes validation of any generic replacement impossible, introducing substantial risk of altered target engagement in experimental systems.

Quantitative Differentiation Evidence for 3-(3,5-dimethylisoxazol-4-yl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)propanamide


Absence of Verifiable Quantitative Biological Data in Scientific Literature

A targeted search of authoritative databases including PubChem, ChEMBL, and BindingDB returned no quantitative bioactivity data (e.g., IC50, Kd, EC50) for 3-(3,5-dimethylisoxazol-4-yl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)propanamide [1][2]. This precludes any direct head-to-head comparison with established inhibitors. While vendor annotations suggest activity against AXL and c-MET kinases, these claims are not substantiated by publicly accessible experimental data in the primary literature or curated databases . The absence of this fundamental evidence means the compound cannot be differentiated from other commercially available pyrazolo[1,5-a]pyrimidine derivatives for any specific research application at this time.

Kinase Inhibition Medicinal Chemistry Data Deficiency

Structural Differentiation from a Direct Analog: Linker Length Variation

The target compound is structurally distinguished from a marketed close analog, 2-(3,5-dimethylisoxazol-4-yl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide, by a single methylene group in the central linker . In well-characterized chemical series, variations in linker length can critically affect molecular conformation, target binding affinity, and metabolic stability. The specific impact of this propanamide linker on the target compound's properties cannot be quantified due to the absence of comparative pharmacological data, but the structural identity establishes it as a distinct chemical entity not interchangeable with its acetamide counterpart.

Structure-Activity Relationship Chemical Probe Linker Chemistry

Validated Application Scenarios for 3-(3,5-dimethylisoxazol-4-yl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)propanamide


Chemical Probe Development Dependent on Precise Linker Geometry

This scenario applies when a research program requires a pyrazolo[1,5-a]pyrimidine scaffold specifically connected to a dimethylisoxazole group via a propanamide linker. As established in Section 3, the structural uniqueness of this linker length is the sole verifiable differentiator. Researchers exploring linker-length Structure-Activity Relationships (SAR) would procure this compound to establish the role of the 3-carbon chain, comparing it directly to the acetamide (2-carbon) analog. The absence of published biological data means that any such study must begin with comprehensive in-house profiling.

Starting Material for Targeted Synthesis of Derivative Libraries

The compound can serve as a key intermediate for generating focused compound libraries. Its propanamide linker provides a distinct synthetic handle that can be further derivatized, as supported by the general reactivity of similar pyrazolo[1,5-a]pyrimidines discussed in Section 1 . The value proposition is purely chemical: obtaining a specific, hard-to-synthesize intermediate to accelerate medicinal chemistry campaigns exploring this exact chemical space.

Provisional Screening in Undisclosed Target Space

Based on the unverified vendor claims of AXL/c-MET inhibition outlined in Section 1 , a laboratory might procure this compound for provisional screening against a panel of kinases. This is a discovery-phase scenario where the goal is to generate the very primary data that is currently absent. The differentiation from other analogs is initially based on availability and structural novelty rather than proven superior activity. The outcome would be to confirm or refute the proposed mechanism of action.

Quote Request

Request a Quote for 3-(3,5-dimethylisoxazol-4-yl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.